molecular formula C11H13FO3 B3015337 Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate CAS No. 717-29-3

Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate

Cat. No.: B3015337
CAS No.: 717-29-3
M. Wt: 212.22
InChI Key: JKBHUOJVYROLCT-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate is an organic compound with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol . It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a fluorine atom and a methyl group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate typically involves the reaction of 4-fluoro-2-methylphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

4-fluoro-2-methylphenol+ethyl chloroacetateK2CO3,DMFethyl 2-(4-fluoro-2-methyl-phenoxy)acetate\text{4-fluoro-2-methylphenol} + \text{ethyl chloroacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 4-fluoro-2-methylphenol+ethyl chloroacetateK2​CO3​,DMF​ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential precursor for pharmaceutical compounds with therapeutic effects.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative, which can then interact with biological targets such as enzymes or receptors. The fluorine and methyl substituents on the phenyl ring can influence the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate can be compared with other similar compounds such as:

  • Ethyl 2-(4-chloro-2-methyl-phenoxy)acetate
  • Ethyl 2-(4-bromo-2-methyl-phenoxy)acetate
  • Ethyl 2-(4-nitro-2-methyl-phenoxy)acetate

These compounds share a similar phenoxyacetic acid backbone but differ in the substituents on the phenyl ring. The presence of different halogens or functional groups can significantly alter their chemical properties and biological activities .

Properties

IUPAC Name

ethyl 2-(4-fluoro-2-methylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-3-14-11(13)7-15-10-5-4-9(12)6-8(10)2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBHUOJVYROLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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